molecular formula C18H23N5O2S B12578549 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-

Cat. No.: B12578549
M. Wt: 373.5 g/mol
InChI Key: YGIAJRHPGYTCMM-UHFFFAOYSA-N
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Description

This compound (CAS: 603946-41-4) is a triazinoindole-based acetamide derivative characterized by a 5,8-dimethyl-substituted triazino[5,6-b]indole core, a thioether linkage at position 3, and an N-(3-ethoxypropyl) acetamide side chain. Its molecular formula is C₁₆H₁₇N₅OS, with a molecular weight of 327.4 .

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C18H23N5O2S/c1-4-25-9-5-8-19-15(24)11-26-18-20-17-16(21-22-18)13-10-12(2)6-7-14(13)23(17)3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,24)

InChI Key

YGIAJRHPGYTCMM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the triazino-indole intermediate with a suitable thiol reagent.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that acetamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research demonstrated that compounds with similar triazino-indole structures showed promising results against various cancer types by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

Acetamide derivatives have also been explored for their antimicrobial efficacy. The compound has shown activity against a range of bacterial and fungal strains. Studies suggest that the thioether moiety enhances the antimicrobial activity by interfering with microbial cell wall synthesis or function .

Mechanistic Studies

Understanding the mechanisms through which Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- exerts its effects is crucial for its development as a therapeutic agent.

Molecular Interaction Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies indicated that the compound binds effectively to specific enzymes involved in cancer metabolism and microbial resistance mechanisms .

In Vivo Studies

In vivo experiments using animal models have further confirmed the pharmacological effects observed in vitro. These studies typically evaluate the compound's efficacy in reducing tumor size or infection rates compared to control groups .

Structure-Activity Relationship (SAR)

The structure of Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- plays a pivotal role in its biological activity.

Structural Feature Impact on Activity
Triazino ringEnhances anticancer activity by stabilizing interactions with target proteins
Thioether groupIncreases antimicrobial potency through improved membrane permeability
Ethoxypropyl side chainModulates solubility and bioavailability

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of this acetamide derivative in a breast cancer model where it was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume and an increase in apoptosis markers within the tumor tissues .

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial properties, Acetamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics, suggesting potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The N-(3-ethoxypropyl) group in the target compound improves aqueous solubility compared to analogs with aryl (e.g., 4-fluorophenyl ) or halogenated (e.g., 4-bromophenyl ) substituents.
  • Bulky groups like 8-isopropyl (MW 387.5 ) increase molecular weight and may reduce membrane permeability.

Halogenation (e.g., 8-bromo ) increases lipophilicity, favoring interactions with lipid-rich targets but reducing solubility.

5-Benzyl derivatives demonstrate antihypoxic activity in preclinical models , while the target compound’s 3-ethoxypropyl group may align with CNS drug requirements due to blood-brain barrier penetration.

Synthetic Accessibility: The target compound is synthesized via HATU/DMAP-mediated coupling of 2-((5,8-dimethyltriazinoindol-3-yl)thio)acetic acid with 3-ethoxypropylamine, achieving >90% purity . Brominated analogs require additional steps for halogen introduction, reducing yields (e.g., 32% for fluorophenyl derivative vs. 95% for non-halogenated analogs ).

Biological Activity

Acetamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The compound Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)- (CAS No. 603946-40-3) is a novel acetamide that incorporates a triazino-indole structure. This article explores its biological activity based on recent research findings.

  • Molecular Formula: C17H21N5OS
  • Molecular Weight: 343.45 g/mol
  • CAS Number: 603946-40-3

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its interaction with various biological targets. Notably, it has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is a critical enzyme in the treatment of Alzheimer's disease.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have demonstrated that certain acetamide derivatives exhibit significant inhibition of BChE. In a series of experiments, compounds were synthesized and tested for their inhibitory effects:

CompoundIC50 (µM)Activity Description
8c3.94 ± 0.16Most potent BChE inhibitor
8d19.60 ± 0.21Moderate activity

The results indicated that compound 8c exhibited the highest inhibition against BChE with an IC50 value of 3.94±0.16μM3.94\pm 0.16\,\mu M, suggesting strong potential for therapeutic applications in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the acetamide structure significantly affect biological activity. For instance:

  • The indole moiety plays a crucial role in enhancing binding affinity to the target enzyme.
  • Compounds with additional methoxy groups or piperidine moieties showed improved activity against gram-positive bacteria.

This correlation highlights the importance of specific functional groups in optimizing the efficacy of acetamide derivatives .

Case Studies

  • Alzheimer's Disease Models
    • A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with acetamide derivatives led to a reduction in BChE activity and improved cognitive function metrics compared to controls.
  • Antibacterial Activity
    • Several derivatives were tested against various strains of bacteria, showing moderate to high antibacterial activity against both gram-positive and gram-negative organisms. Notably, compounds containing piperidine structures exhibited enhanced potency .

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